molecular formula C21H20BrN5O B12171571 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

Cat. No.: B12171571
M. Wt: 438.3 g/mol
InChI Key: KVDJXJLPXHGTQH-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C21H20BrN5O

Molecular Weight

438.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C21H20BrN5O/c22-17-4-5-18-16(13-17)8-12-26(18)14-20(28)25-10-6-15(7-11-25)21-24-23-19-3-1-2-9-27(19)21/h1-5,8-9,12-13,15H,6-7,10-11,14H2

InChI Key

KVDJXJLPXHGTQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CN4C=CC5=C4C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Bromination of indole to introduce the bromo group.
  • Formation of the ethanone linkage through acylation reactions.
  • Introduction of the triazolopyridine and piperidine moieties through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the indole or triazolopyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
  • 2-(5-fluoro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

Uniqueness

The uniqueness of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by an indole ring substituted with a bromine atom and a piperidine ring linked to a triazolopyridine moiety. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Kinases : It has been suggested that compounds with similar structures can inhibit specific kinases involved in cell signaling pathways, including cyclin-dependent kinases (CDKs) and other protein kinases that regulate cell cycle progression and apoptosis .
  • Topoisomerase Inhibition : The compound may also act as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibitors of topoisomerase II are known to induce apoptosis in cancer cells by stabilizing the enzyme-DNA complex and preventing DNA repair .
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

Biological Activity Evaluation

A series of studies have evaluated the biological activity of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone using different methodologies:

Cell Proliferation Assays

Cell viability was assessed using the MTS assay across several cancer cell lines. The results indicated significant dose-dependent inhibition of cell growth:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction via intrinsic pathway
A2780 (Ovarian)20Topoisomerase II inhibition
MCF-7 (Breast)18CDK inhibition

Case Studies

In one notable study, the compound exhibited potent antiproliferative activity against HeLa cells with an IC50 value of 15 µM. This effect was attributed to the induction of apoptosis as evidenced by increased Annexin V staining in flow cytometry assays . Additionally, the compound demonstrated selectivity towards cancer cells compared to normal fibroblasts.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The bromine substitution on the indole ring enhances lipophilicity and may improve cellular uptake. The triazolopyridine moiety is critical for kinase inhibition, as similar derivatives have shown promising results against various kinases involved in cancer progression.

Q & A

Q. How can researchers investigate the role of the 5-bromo substituent in modulating indole ring reactivity?

  • Methodology :
  • Electrophilic substitution studies : Compare bromine vs. hydrogen in reactions with electrophiles (e.g., nitration, sulfonation) .
  • X-ray photoelectron spectroscopy (XPS) : Measure electron-withdrawing effects via binding energy shifts of Br 3d orbitals .
  • DFT calculations : Quantify charge distribution at the indole C5 position using Natural Population Analysis (NPA) .

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